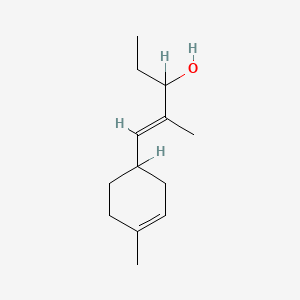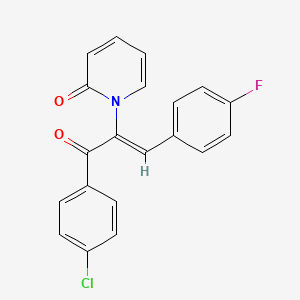
Hydrazine, ((1S)-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.
Reduction: Can be reduced to form hydrazones and other derivatives.
Substitution: Reacts with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Magnesium in methanol, sodium borohydride.
Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Nitrogen Gas and Water: Formed during oxidation reactions.
Scientific Research Applications
Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.
Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.
Mechanism of Action
The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:
Monomethylhydrazine (CH3NHNH2): Used as rocket fuel.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Also used as rocket fuel.
These compounds share similar chemical properties but differ in their specific applications and reactivity
Properties
CAS No. |
24292-42-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |
InChI Key |
HHRZAEJMHSGZNP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NN |
Canonical SMILES |
CC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


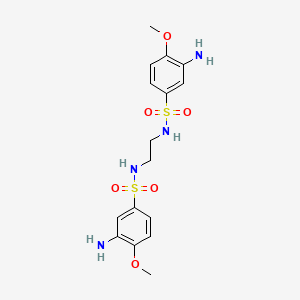
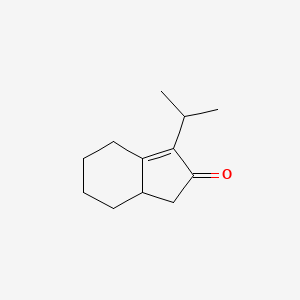
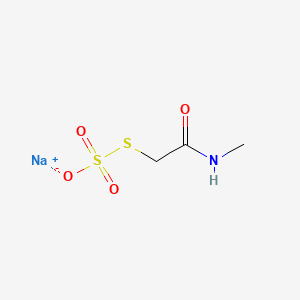

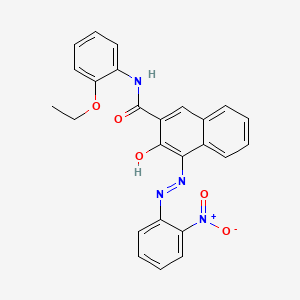
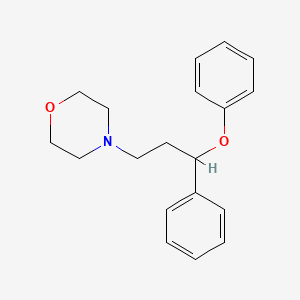
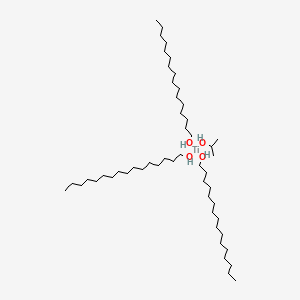
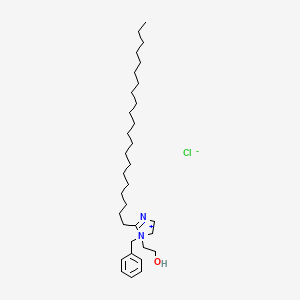
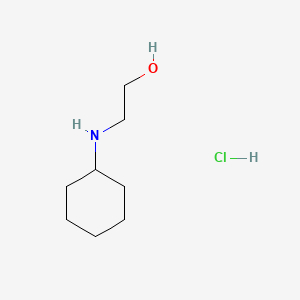
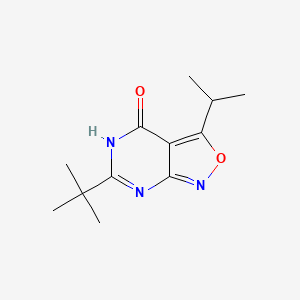
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
